Dapta

Übersicht

Beschreibung

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane, commonly known as DAPTA, is a synthetic compound that has garnered significant interest in various fields of scientific research. It is a bicyclic phosphine ligand that exhibits unique properties, making it valuable in both organic and inorganic chemistry. This compound is known for its stability and ability to form complexes with various metals, which has led to its use in catalysis and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DAPTA can be synthesized through the reaction of 1,3,5-triaza-7-phosphaadamantane (PTA) with acetic anhydride. The reaction typically occurs under mild conditions, involving the use of solvents such as acetonitrile and ethanol. The process involves the acylation of PTA to form the desired this compound compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Analyse Chemischer Reaktionen

Reaktionstypen: DAPTA durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen mit this compound sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung von Metallkomplexen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder andere Oxidationsmittel werden verwendet.

Substitution: Metallhalogenide (z. B. Kupferbromid oder -iodid) werden üblicherweise bei der Bildung von Metall-DAPTA-Komplexen verwendet.

Hauptprodukte:

Oxidation: this compound=O

Substitution: Metall-DAPTA-Komplexe, wie z. B. [CuX(this compound)3] (X = Br oder I).

Wissenschaftliche Forschungsanwendungen

Chemie: DAPTA wird häufig als Ligand in der Koordinationschemie verwendet. Seine Fähigkeit, stabile Komplexe mit Übergangsmetallen zu bilden, macht es wertvoll in der Katalyse, insbesondere bei Klickchemie-Reaktionen wie der Azid-Alkin-Cycloaddition .

Biologie und Medizin: this compound hat in biologischen Anwendungen Potenzial gezeigt, darunter als Inhibitor des viralen Eintritts. Es wurde auf seine Fähigkeit untersucht, die HIV-1-Replikation zu hemmen, indem es den CCR5-Rezeptor blockiert .

Industrie: In industriellen Anwendungen wird this compound bei der Entwicklung von Katalysatoren für verschiedene chemische Prozesse eingesetzt. Seine Stabilität und Reaktivität machen es für die großtechnische Produktion von Feinchemikalien und Pharmazeutika geeignet.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Metallionen und biologischen Rezeptoren aus. Im Zusammenhang mit der HIV-1-Hemmung zielt this compound auf den CCR5-Rezeptor ab, um zu verhindern, dass das Virus in Wirtszellen eindringt. Dieser Mechanismus beinhaltet die Downregulation von Signalwegen wie NF-κB und Notch, was zu einer Verringerung der Entzündung und der Virusreplikation führt .

Ähnliche Verbindungen:

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan 5-oxid (this compound=O)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-5-sulfid (this compound=S)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-5-selenid (this compound=Se)

Einzigartigkeit: this compound ist aufgrund seiner bicyclischen Struktur und des Vorhandenseins sowohl von Stickstoff- als auch von Phosphoratomen einzigartig, was zu seiner Stabilität und Reaktivität beiträgt. Im Vergleich zu seinen Derivaten (this compound=O, this compound=S, this compound=Se) ist this compound selbst vielseitiger in der Bildung von Komplexen mit einer breiten Palette von Metallen, was es zu einem wertvollen Liganden in verschiedenen chemischen Reaktionen macht .

Wirkmechanismus

DAPTA exerts its effects primarily through its interaction with metal ions and biological receptors. In the context of HIV-1 inhibition, this compound targets the CCR5 receptor, preventing the virus from entering host cells. This mechanism involves the downregulation of signaling pathways such as NF-κB and Notch, leading to reduced inflammation and viral replication .

Vergleich Mit ähnlichen Verbindungen

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane 5-oxide (DAPTA=O)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-sulfide (this compound=S)

- 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-selenide (this compound=Se)

Uniqueness: this compound is unique due to its bicyclic structure and the presence of both nitrogen and phosphorus atoms, which contribute to its stability and reactivity. Compared to its derivatives (this compound=O, this compound=S, this compound=Se), this compound itself is more versatile in forming complexes with a wide range of metals, making it a valuable ligand in various chemical reactions .

Eigenschaften

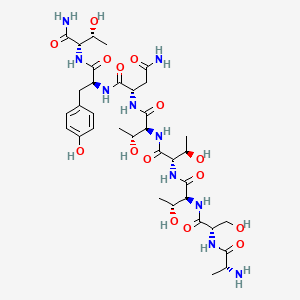

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWRNBWMGFUAMF-ZESMOPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-34-9 | |

| Record name | Adaptavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPTA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J208V4ZMP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.